molecular formula C10H10Cl2OS B14040171 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14040171
M. Wt: 249.16 g/mol
InChI Key: KVZKCSOBQDGUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS. This compound is characterized by the presence of a chloro group, a methylthio group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(4-chloro-3-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products:

    Substitution: Corresponding amines or thiols.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro and methylthio groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

  • 1-(4-Chloro-3-(methylthio)phenyl)propan-2-one
  • 2-methyl-4’-(methylthio)-2-Morpholinopropiophenone

Comparison: 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both chloro and methylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and potential therapeutic uses.

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable compound for further exploration and application.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(4-chloro-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-5,10H,1-2H3

InChI Key

KVZKCSOBQDGUMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Cl)SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.